molecular formula C19H16Cl2F3N3O3S B2567824 4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 956706-83-5

4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide

Katalognummer: B2567824
CAS-Nummer: 956706-83-5
Molekulargewicht: 494.31
InChI-Schlüssel: DKEJQWPFCULPKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on primary sensory neurons and acts as a key mediator of nociception, neurogenic inflammation, and pain signaling in response to a variety of exogenous irritants and endogenous inflammatory mediators. This compound demonstrates high efficacy in blocking channel activation by electrophilic agonists, positioning it as a critical tool compound for investigating the pathophysiological roles of TRPA1. Its primary research value lies in preclinical studies of pain, inflammation, and respiratory diseases such as asthma and chronic cough, where TRPA1 is a validated target. Research indicates that this class of sulfonamide-based antagonists can attenuate pain behaviors in rodent models of neuropathic and inflammatory pain . Furthermore, its mechanism involves non-covalent interaction with the channel to inhibit calcium influx, providing a valuable means to dissect TRPA1-specific signaling pathways from those of other TRP channels and to explore its therapeutic potential without the confounding effects of desensitization associated with agonist exposure.

Eigenschaften

IUPAC Name

4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2F3N3O3S/c1-26-18(21)16(17(25-26)19(22,23)24)11-27(13-5-7-14(30-2)8-6-13)31(28,29)15-9-3-12(20)4-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEJQWPFCULPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.

  • Molecular Formula : C21H19ClF3N3O2
  • Molecular Weight : 437.85 g/mol
  • CAS Number : 956368-31-3
  • Purity : >90%

Antibacterial Activity

Several studies have explored the antibacterial potential of compounds related to the pyrazole and sulfonamide frameworks. The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics:

  • Mechanism of Action : The sulfonamide moiety is known for inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.
  • Case Study Findings :
    • A study reported that derivatives of similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .
    • Another investigation highlighted that compounds with a trifluoromethyl group showed enhanced antibacterial properties compared to their non-fluorinated counterparts .

Antifungal Activity

The antifungal properties of this compound have also been evaluated, particularly against pathogenic fungi such as Candida albicans:

  • Research Insights :
    • In vitro assays indicated that certain derivatives displayed significant antifungal activity with MIC values comparable to standard antifungal agents .
    • The presence of the pyrazole ring was found to contribute to the antifungal efficacy, possibly through disruption of fungal cell wall synthesis .

Anticancer Activity

Emerging research suggests that compounds with similar structural motifs may possess anticancer properties:

  • Mechanistic Studies :
    • The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies, with specific pathways being targeted for therapeutic intervention .
    • A related study indicated that modifications on the phenyl rings could enhance cytotoxicity against various cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition :
    • Compounds containing a sulfonamide group have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases .
  • Urease Inhibition :
    • Research has demonstrated that certain derivatives effectively inhibit urease activity, which is significant in treating urinary infections and related disorders .

Comparative Biological Activity Table

PropertyActivity LevelReference
Antibacterial (MIC)≤0.125 µg/mL
Antifungal (MIC)Comparable to standards
Anticancer (Cytotoxicity)Moderate
AChE InhibitionSignificant
Urease InhibitionEffective

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been investigated for its potential as an antitumor agent , antimicrobial agent , and in other therapeutic areas.

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor activity. For instance, studies on related pyrazole compounds have shown efficacy against various cancer cell lines, suggesting that the incorporation of the pyrazole moiety enhances anticancer properties .

Case Study : A study published in 2019 identified novel anticancer compounds through screening drug libraries, highlighting the importance of similar structures in targeting cancer cells effectively .

Antimicrobial Properties

The compound's structure suggests potential as an antimicrobial agent. Similar compounds within the same chemical class have demonstrated activity against a range of pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study : Research on 1,2,4-triazole derivatives has shown broad-spectrum antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than traditional antibiotics like ciprofloxacin . The sulfonamide group is particularly noted for enhancing antibacterial properties.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide typically involves multi-step reactions that incorporate various functional groups to optimize biological activity.

Structure Activity Relationship (SAR)

Research into SAR has revealed that modifications to the pyrazole and sulfonamide groups can significantly affect biological activity. For example:

  • Substituents on the phenyl ring can enhance potency against specific bacterial strains.
  • The presence of electron-withdrawing groups has been correlated with increased antimicrobial efficacy .

Analyse Chemischer Reaktionen

Reactivity and Reaction Mechanisms

The compound exhibits reactivity at multiple sites, driven by its functional groups:

2.1 Sulfonamide Hydrolysis
Sulfonamides undergo hydrolysis under acidic or basic conditions to form sulfonic acids or sulfinate esters.

2.2 Nucleophilic Substitution
The sulfonamide nitrogen may participate in nucleophilic substitution reactions, particularly in the presence of strong bases or amines.

2.3 Pyrazole Ring Reactivity
The pyrazole ring’s reactivity is influenced by its substituents (e.g., trifluoromethyl, chlorine):

  • Electrophilic Aromatic Substitution : Substituted pyrazoles can undergo electrophilic attack, particularly at the para position relative to the sulfonamide linkage.

  • Metathesis Reactions : Potential for cross-coupling reactions (e.g., Suzuki) at the pyrazole’s reactive positions, though not explicitly documented for this compound.

2.4 Trifluoromethyl Group Stability
The trifluoromethyl group (CF₃) is highly stable under most reaction conditions due to its strong electron-withdrawing nature.

Table 2: Reactivity Mechanisms

Reaction TypeMechanismConditions
Sulfonamide HydrolysisAcidic/basic cleavageH+ or OH- catalysts
Nucleophilic SubstitutionSN2 reactionNucleophile (e.g., amines)
Electrophilic SubstitutionPyrazole ring activationElectrophiles (e.g., Cl₂)

Structural Insights

The compound’s molecular formula (C₁₉H₁₆Cl₂F₃N₃O₃S ) and molecular weight (494.31 g/mol ) reflect its complexity . The sulfonamide group’s sulfonic acid derivative (pKa ~1–3) and the electron-withdrawing trifluoromethyl group enhance stability and reactivity in specific regions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Key Structural Features and Modifications

The target compound’s pyrazole ring and benzenesulfonamide backbone are shared across analogs, but substituent variations significantly alter properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name / CAS Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features Potential Applications
Target Compound (955975-51-6) 5-Cl, 1-CH₃, 3-CF₃ on pyrazole; 4-Cl, 4-OCH₃ on benzene C₁₉H₁₆ClF₄N₃O₃S 477.86 High lipophilicity (CF₃), dual chloro groups Antimicrobial, kinase inhibitors
4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide 4-F on benzene; lacks pyrazole C₁₃H₁₂FNO₃S 281.30 Simpler structure, lower molecular weight Antibacterial
Compound 51 () 3-Fluorophenyl, benzylthio on triazine C₃₁H₂₄ClFN₄O₃S₂ 647.12 Fluorophenyl enhances polarity Antifungal
CAS 338964-27-5 Benzimidazole core with 3-methoxybenzyl C₂₃H₂₂ClN₃O₃S 463.95 Rigid benzimidazole improves binding Kinase inhibition
CAS 887308-94-3 1,2,4-Triazole with sulfanyl (-SH) group C₁₀H₁₁ClN₄O₂S₂ 324.81 Sulfanyl enhances reactivity Enzyme inhibition

Substituent Effects on Bioactivity and Stability

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The CF₃ group in the target compound increases metabolic stability and membrane permeability compared to methyl-substituted analogs (e.g., ’s 3-methylpyrazole derivative) .
  • Chloro vs. Fluoro: The 4-chloro substituent on the benzene ring may enhance electrophilic interactions compared to 4-fluoro analogs (e.g., CAS 955975-51-6 vs. 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide) .
  • Pyrazole vs. Triazine/Benzimidazole: Pyrazole-based sulfonamides (target compound) often exhibit better pharmacokinetic profiles than triazine or benzimidazole derivatives due to reduced molecular rigidity .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yields?

Methodological Answer:
Optimization involves precise control of reaction conditions. For example, use anhydrous potassium carbonate (2.0 equiv) in dichloromethane under argon to minimize hydrolysis of reactive intermediates. Dropwise addition of acyl chlorides at 0°C reduces side reactions, while post-reaction purification via vacuum filtration and diethyl ether washing enhances purity . Monitoring reaction progress with TLC or LC-MS ensures timely termination to prevent decomposition.

Advanced: How can competing N-alkylation vs. O-alkylation be addressed during synthesis?

Methodological Answer:
Regioselectivity challenges arise from nucleophilic sites on the pyrazole and methoxyphenyl groups. Employ sterically hindered bases (e.g., DIPEA) to favor N-alkylation. Computational modeling (DFT) predicts transition-state energies to identify optimal solvents (e.g., DMF for polar aprotic conditions). Kinetic studies using in situ IR spectroscopy can track intermediate formation and adjust stoichiometry dynamically .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous sulfonamide-pyrazole hybrids (R-factor = 0.041) .
  • NMR : 1^1H/13^13C NMR identifies substitution patterns (e.g., trifluoromethyl singlet at ~δ -62 ppm in 19^19F NMR).
  • HRMS : Confirms molecular ion ([M+H]+^+) with <2 ppm mass error .

Advanced: How can dynamic molecular effects (e.g., rotamers) complicate spectral interpretation?

Methodological Answer:
Variable-temperature (VT) NMR (e.g., -40°C to 60°C) slows conformational exchange, resolving overlapping signals. For crystallographic ambiguities, Hirshfeld surface analysis quantifies intermolecular interactions, while DFT-optimized structures validate dynamic disorder models .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC50_{50} determination.
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2).
  • Orthogonal assays : Confirm target engagement via surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA).
  • Metabolite profiling : LC-HRMS identifies degradation products that may interfere .

Basic: How do substituents (e.g., trifluoromethyl) influence physicochemical properties?

Methodological Answer:

  • LogP : Trifluoromethyl increases lipophilicity (XLogP ~3.0), measured via shake-flask/HPLC.
  • Solubility : Poor aqueous solubility (common for sulfonamides) necessitates co-solvents (e.g., DMSO:PBS mixtures) .
  • Thermal stability : DSC reveals melting points (>200°C) and polymorphic transitions .

Advanced: What strategies improve metabolic stability of the trifluoromethyl group?

Methodological Answer:

  • Isotope labeling : 19^19F NMR tracks metabolic degradation in liver microsomes.
  • Pro-drug design : Mask sulfonamide with pivaloyloxymethyl groups, cleaved enzymatically in vivo.
  • CYP450 inhibition assays : Identify metabolic hotspots for structural modification .

Basic: How can crystallography address polymorphism in this compound?

Methodological Answer:
Screen crystallization conditions (solvent, temperature) using high-throughput platforms. Synchrotron XRD distinguishes polymorphs via unit-cell parameters. For hydrates/solvates, TGA-DSC correlates thermal events with structural changes .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Systematic substitution : Replace chloro/methoxy groups with bioisosteres (e.g., CF3_3 → SF5_5).
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with activity.
  • Free-Wilson analysis : Quantifies contributions of substituents to potency .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood (vapor pressure <0.1 mmHg).
  • Waste disposal : Neutralize sulfonamide residues with 10% NaOH before incineration.
  • Acute toxicity : LD50_{50} data from analogous compounds suggest handling at <10 mg/kg .

Advanced: How can flow chemistry improve scalability of the synthesis?

Methodological Answer:
Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., acylation). Use immobilized catalysts (e.g., polymer-supported K2_2CO3_3) to minimize purification. Process analytical technology (PAT) monitors key parameters (pH, temp) in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.